REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[C:6]([N+:12]([O-])=O)[C:5]=1[NH2:15].[H][H]>CO.[Pd]>[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[C:6]([NH2:12])[C:5]=1[NH2:15]
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Name
|
|
Quantity
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1 g
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Type
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reactant
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Smiles
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COC(C1=C(C(=CC(=C1)OC)[N+](=O)[O-])N)=O
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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solvent
|
Smiles
|
CO
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Name
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|
Quantity
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0.2 g
|
Type
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catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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the mixture was filtered through a celite bed
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Type
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CUSTOM
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Details
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the filtrates were evaporated to dryness
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Type
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CUSTOM
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Details
|
The obtained residue was purified over silica gel column
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C(=CC(=C1)OC)N)N)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |